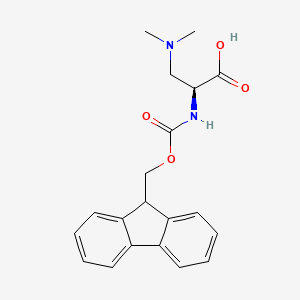

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid

Description

BenchChem offers high-quality Fmoc-l-2-amino-3-(dimethylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-l-2-amino-3-(dimethylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHXMAJLOUQRJN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477297 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587880-86-2 | |

| Record name | fmoc-l-2-amino-3-(dimethylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a unique non-canonical amino acid increasingly utilized in peptide-based drug discovery and development. We will delve into its synthesis, incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the characterization of the resulting peptides. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their work.

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics

The therapeutic landscape is continually evolving, with peptide-based drugs emerging as a powerful class of therapeutics that bridge the gap between small molecules and large biologics.[1] Their high specificity and low toxicity make them attractive candidates for a range of diseases.[1] The incorporation of non-canonical amino acids, such as Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, into peptide sequences is a key strategy to enhance their therapeutic potential.[2] These modifications can improve metabolic stability, modulate receptor affinity, and introduce novel functionalities.[3]

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, with the CAS number 587880-86-2 , offers a unique structural motif. The presence of the dimethylamino group introduces a permanent positive charge at physiological pH, which can influence the peptide's overall charge, solubility, and interaction with biological targets.

| Property | Value | Source |

| CAS Number | 587880-86-2 | [4] |

| Molecular Formula | C20H22N2O4 | [5] |

| Molecular Weight | 354.40 g/mol |

Synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

A proposed synthetic pathway is outlined below, drawing from methodologies for the synthesis of protected L-Dap methyl esters from D-serine, which involves the reductive amination of an aldehyde intermediate.[6][7][8]

Proposed Synthetic Pathway

Caption: Proposed synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.

Detailed Proposed Protocol:

Step 1: Oxidation of Fmoc-L-Serine to Fmoc-L-Serinal

-

Dissolve Fmoc-L-serine in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent, for example, Dess-Martin periodinane, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction and work up to isolate the crude Fmoc-L-serinal. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

Step 2: Reductive Amination to form Fmoc-L-2-amino-3-(dimethylamino)-propan-1-ol

-

Dissolve the crude Fmoc-L-serinal in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.[9]

-

Add a solution of dimethylamine (in excess, typically as a solution in THF or water).

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove excess reagents and isolate the desired amino alcohol.

Step 3: Oxidation to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

-

Dissolve the Fmoc-L-2-amino-3-(dimethylamino)-propan-1-ol in a biphasic solvent system, for example, DCM and a phosphate buffer at a slightly basic pH.

-

Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and a stoichiometric amount of a co-oxidant like (diacetoxyiodo)benzene (BAIB) or sodium hypochlorite (bleach).

-

Stir the reaction vigorously at room temperature, monitoring for completion by TLC or LC-MS.

-

Upon completion, separate the organic layer, and perform an acidic workup to protonate the carboxylic acid and facilitate extraction.

-

Purify the final product by flash column chromatography on silica gel to yield Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[10] This involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

General SPPS Cycle

Caption: General workflow for the incorporation of Fmoc-Dap(Me2)-OH in SPPS.

Detailed Coupling Protocol

Due to the potential for steric hindrance from the dimethylamino group, a highly efficient coupling reagent is recommended. Uronium/aminium salt-based reagents such as HCTU, HATU, or phosphonium salt-based reagents like PyBOP are excellent choices.[4][11]

-

Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Activation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid:

-

In a separate vessel, dissolve Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (3 equivalents relative to the resin loading).

-

Add a suitable coupling reagent, for instance, HCTU (2.9 equivalents).[12]

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[12]

-

Briefly pre-activate the mixture for 1-2 minutes in DMF.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.[13]

Potential Side Reactions and Mitigation:

-

Guanidinylation: When using uronium/aminium-based coupling reagents like HCTU or HATU, there is a risk of the reagent reacting with the free N-terminal amine of the peptide, leading to chain termination. This can be minimized by pre-activating the amino acid for a short period before adding it to the resin.[14]

-

Incomplete Coupling: Due to the steric bulk of the dimethylamino group, coupling may be slower than with standard amino acids. Using a more powerful coupling reagent like HATU or extending the coupling time can help drive the reaction to completion.[11][15] Microwave-assisted peptide synthesis can also be beneficial in overcoming steric hindrance.[11]

Characterization of Peptides Containing L-2-amino-3-(dimethylamino)-propionic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide. The primary techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

RP-HPLC Analysis

RP-HPLC is used to assess the purity of the crude peptide and to purify it.

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B.

-

Detection: UV absorbance at 214 nm and 280 nm.[16]

-

The incorporation of the dimethylamino group may slightly alter the retention time of the peptide compared to its unmodified counterpart, typically leading to a slight increase in hydrophilicity.

Mass Spectrometry Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a commonly used technique for peptide analysis.

-

Expected Observations: The presence of the dimethylamino group will result in a mass increase of 28.03 Da (2 x CH₂) compared to a peptide with an unsubstituted beta-amino group.

-

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), peptides containing a dimethylamino group, particularly at the N-terminus, are known to produce characteristic fragment ions. A prominent a₁ ion is often observed due to the facile cleavage of the first peptide bond, promoted by the basic dimethylamino group.[12][13] This characteristic fragmentation can be a useful diagnostic tool for confirming the presence and location of the modification.

NMR Spectroscopy

While not routinely used for peptide characterization in the same way as HPLC and MS, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

-

Expected ¹H and ¹³C NMR Signals:

Applications and Future Perspectives

The incorporation of L-2-amino-3-(dimethylamino)-propionic acid into peptides can impart several desirable properties relevant to drug development:

-

Increased Solubility and Reduced Aggregation: The permanent positive charge can enhance the overall hydrophilicity of the peptide, potentially improving its solubility in aqueous media and reducing aggregation, which can be a significant challenge in peptide synthesis and formulation.

-

Modulation of Biological Activity: The introduction of a charged group can alter the peptide's interaction with its biological target. This can lead to increased binding affinity, altered receptor activation, or improved cell penetration. Cationic peptides, for instance, are known to have antimicrobial and cell-penetrating properties.[2]

-

Enhanced Stability: While not directly impacting enzymatic cleavage at the modified residue itself, the overall conformational changes induced by the dimethylamino group can influence the peptide's susceptibility to proteases at other sites.

Peptides containing this modification hold promise in various therapeutic areas, including:

-

Antimicrobial Peptides: The positive charge can enhance the interaction with negatively charged bacterial membranes, a key mechanism of action for many antimicrobial peptides.[19]

-

Cell-Penetrating Peptides: Cationic residues are a common feature of cell-penetrating peptides, which are used to deliver therapeutic cargo into cells.[3]

-

Targeted Drug Delivery: The unique properties of this amino acid can be exploited in the design of peptides for targeted drug delivery systems.[20]

As the field of peptide therapeutics continues to expand, the use of novel non-canonical amino acids like Fmoc-L-2-amino-3-(dimethylamino)-propionic acid will undoubtedly play a crucial role in the development of the next generation of peptide-based drugs with improved efficacy, stability, and safety profiles.[21][22]

References

- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. (n.d.). BenchChem.

- Synthesis protocols. (n.d.). Peptideweb.com.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.

- Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. (n.d.). BenchChem.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.

- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). PubMed Central.

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. (n.d.). Anaspec.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- Wiley-VCH 2008 - Supporting Inform

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Emerging Therapeutics: The Role of Peptides in Drug Development. (n.d.).

- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17). KPWu's group research site.

- 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. (2006). PubMed.

- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2025, October 16).

- How Peptide Drugs Are Made: From Amino Acid to FDA Approval. (2025, August 3).

- A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. (n.d.). BenchChem.

- Different amines in reductive amination with undecanal. Conditions:... (n.d.).

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. (n.d.). Santa Cruz Biotechnology.

- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (n.d.). MDPI.

- Na-Fmoc-Nb-allyloxycarbonyl-L-2,3-diaminopropionic acid. (n.d.). Chem-Impex.

- Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplic

- Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions:... (n.d.).

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. (n.d.). Santa Cruz Biotechnology.

- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease tre

- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (n.d.). Semantic Scholar.

- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC.

- Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. (1992). PubMed.

- beta-Alanine containing peptides: gamma-turns in cyclotetrapeptides. (1993). PubMed.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI.

- Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. (2022, November 27). PMC.

- Na-Fmoc-Nb-Boc-L-2,3-diaminopropionic acid. (n.d.). Chem-Impex.

Sources

- 1. swolverine.com [swolverine.com]

- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g [anaspec.com]

- 5. scbt.com [scbt.com]

- 6. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

- 15. Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. kpwulab.com [kpwulab.com]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]

- 22. m.youtube.com [m.youtube.com]

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-L-2-amino-3-(dimethylamino)-propionic Acid

Executive Summary

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, also known as Fmoc-Nβ,Nβ-dimethyl-L-diaminopropionic acid, is a specialized, non-canonical amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its unique structural feature is the tertiary dimethylamino group on the side chain, which imparts distinct chemical properties to the peptides into which it is incorporated. This guide provides a comprehensive technical overview of its molecular profile, its behavior within the context of Fmoc-based SPPS, key analytical characterization methods, and its applications for researchers and drug development professionals. The narrative emphasizes the chemical principles behind its synthesis and reactivity, offering field-proven insights into its strategic use.

Molecular Profile and Physicochemical Properties

Structure and Nomenclature

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is an alanine analog where one of the β-carbon's hydrogen atoms is replaced by a dimethylamino group. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it directly suitable for the most common SPPS strategy.[1][2]

-

IUPAC Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(dimethylamino)propanoic acid

-

Common Abbreviations: Fmoc-Dap(Me2)-OH, Fmoc-L-Ala(NMe2)-OH

-

Primary Application: A building block for peptide synthesis.[3]

Physicochemical Data

The fundamental properties of this reagent are summarized below. These data are critical for calculating reaction stoichiometries and predicting behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O₄ | [4] |

| Molecular Weight | 354.40 g/mol | [4] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds[5] |

| Storage Temperature | 2-8°C | [5] |

| Purity (Typical) | ≥97.0% (HPLC) | Inferred from similar compounds[5] |

| Solubility | Good solubility in common SPPS solvents (DMF, NMP) | [][7] |

The Role of the Fmoc Protecting Group in Peptide Synthesis

The utility of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is intrinsically linked to the chemical properties of the Fmoc protecting group. Fmoc chemistry is the dominant strategy in modern SPPS due to its mild reaction conditions.[1][8]

The Principle of Orthogonal Protection

SPPS relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[][9] In Fmoc-SPPS:

-

The Nα-Fmoc group is temporary and removed at each cycle using a mild base (e.g., piperidine).[1]

-

Side-chain protecting groups (e.g., Boc, tBu, Trt) are semi-permanent and stable to the basic conditions of Fmoc removal.[][8]

-

Both the side-chain groups and the resin linker are cleaved simultaneously in the final step with a strong acid (e.g., Trifluoroacetic Acid, TFA).[10]

This orthogonality prevents damage to the growing peptide chain and allows for the synthesis of complex and modified peptides, such as those containing phosphorylation or glycosylation, which would be unstable under the harsher, repetitive acidolysis of the older Boc-based strategy.[1][8]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic β-elimination reaction. Understanding this mechanism is crucial for troubleshooting and optimizing synthesis protocols.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[11][12]

-

β-Elimination: This abstraction initiates an E1cb elimination, leading to the collapse of the carbamate and the formation of a highly reactive electrophile, dibenzofulvene (DBF).[1][9]

-

Scavenging: The excess piperidine in the deprotection solution acts as a nucleophile, trapping the DBF to form a stable and soluble adduct. This scavenging step is critical to prevent the DBF from irreversibly alkylating the newly liberated N-terminal amine of the peptide.[2][9]

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

Reactivity and Handling in Solid-Phase Peptide Synthesis (SPPS)

Solubility and Activation

Like most standard Fmoc-amino acids, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid exhibits excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are the workhorses of SPPS.[][7] For incorporation, the carboxylic acid must be activated to form a reactive ester. This is typically achieved in situ using a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA or Collidine).

Incorporation into a Peptide Sequence: A Standard SPPS Cycle

The following protocol outlines a single cycle for adding Fmoc-L-2-amino-3-(dimethylamino)-propionic acid to a resin-bound peptide chain.

Experimental Protocol: Single SPPS Coupling Cycle

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in DMF.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 7-10 minutes to ensure complete deprotection.[13]

-

The formation of the DBF-piperidine adduct can be monitored by UV spectroscopy (~301 nm) to quantify reaction completion.[2]

-

-

Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the DBF adduct. Incomplete washing can neutralize the subsequent coupling reagents.

-

Coupling:

-

In a separate vessel, pre-activate a solution of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 eq.), and a non-nucleophilic base (e.g., DIPEA, 6-10 eq.) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.

Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Unique Considerations for the Dimethylamino Group

The tertiary amine side chain of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a key functional feature.

-

Basicity: Unlike a primary or secondary amine, this side chain does not require protection during SPPS as it will not form stable amide bonds under standard coupling conditions. However, its basicity (pKa ~9-10) means it can interfere with the pH of the coupling reaction if not properly managed. The use of a sufficient excess of the activation base (DIPEA) is recommended.

-

Protonation State: The side chain will be in its free base form during coupling but will be protonated to a cationic dimethylammonium ion during the final acidic cleavage with TFA. This is a critical design feature for many applications.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

-

Cleavage Cocktail: This is typically accomplished with a solution of 95% Trifluoroacetic Acid (TFA).[10]

-

Scavengers: Highly reactive cationic species are generated during cleavage. Scavengers are added to the TFA to trap these cations and prevent modification of sensitive residues like Tryptophan, Methionine, or Tyrosine. A common non-odorous cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[10] The dimethylamino side chain will be protonated by the TFA but is otherwise stable to these conditions.

Analytical Characterization

Rigorous quality control of the Fmoc-amino acid building block is essential for successful peptide synthesis.[8]

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC, with a standard specification of ≥97% or higher.[5] This ensures the absence of impurities like free amino acid or dipeptides formed during Fmoc protection, which could cause deletions or insertions in the final peptide.[8]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) MS is used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 355.4 Da).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups:

-

~3300 cm⁻¹ (N-H stretch of the carbamate)

-

~1720 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1690 cm⁻¹ (C=O stretch of the Fmoc urethane)

-

Aromatic C-H and C=C stretches from the fluorenyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Expected signals include:

-

A singlet at ~2.2-2.5 ppm integrating to 6 protons for the two N-methyl groups.

-

Multiplets in the aromatic region (~7.2-7.8 ppm) characteristic of the 8 protons on the fluorene ring system.

-

Signals corresponding to the α- and β-protons of the amino acid backbone.

-

Applications in Research and Drug Development

The incorporation of L-2-amino-3-(dimethylamino)-propionic acid into a peptide sequence is a strategic choice to impart specific functionalities:

-

Introduction of a Permanent Cationic Charge: After TFA cleavage, the side chain exists as a stable dimethylammonium ion. This can be used to enhance water solubility, mimic post-translationally methylated residues like lysine or arginine, or improve interaction with negatively charged biological targets like nucleic acids or cell membranes.

-

Increased Basicity: The tertiary amine can act as a proton sponge or a catalytic site within a peptide.

-

Pharmacokinetic Modulation: Altering the charge and polarity of a peptide can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, making this a valuable tool in peptide-based drug design.[14][15]

Storage and Stability

Fmoc-amino acids should be stored in a cool, dry place to maximize shelf life.

-

Recommended Storage: 2-8°C in a tightly sealed container.[5]

-

Stability Concerns: The Fmoc group can be susceptible to autocatalytic cleavage if residual free amino acid is present. High-purity reagents from a reputable supplier are critical for long-term stability and reproducible synthesis results.

Conclusion

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a valuable and specialized building block for peptide chemists. Its true utility is realized through a thorough understanding of its chemical properties within the framework of Fmoc-SPPS. The base-labile Fmoc group allows for its seamless integration into standard synthesis protocols, while its unique dimethylamino side chain provides a powerful tool for modulating the charge, solubility, and biological activity of synthetic peptides. This guide serves as a foundational resource for researchers aiming to leverage this reagent for advanced applications in drug discovery and materials science.

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4). Available at: [Link]

-

Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved January 17, 2026, from [Link]

-

Anaspec. (n.d.). Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Retrieved January 17, 2026, from [Link]

-

Achee, C. G., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1). Available at: [Link]

-

PubChem. (n.d.). Fmoc-L-2-Amino-3-guanidinopropionic acid. Retrieved January 17, 2026, from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 17, 2026, from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 17, 2026, from [Link]

-

YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved January 17, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved January 17, 2026, from [Link]

-

WAPharma. (n.d.). The Role of Fmoc-Protected Amino Acids in Modern Peptide Synthesis. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved January 17, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, November). FT-IR spectra of Fmoc-L-Ala (2 mM) in the absence (red) and presence... Retrieved January 17, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... Retrieved January 17, 2026, from [Link]

-

CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved January 17, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved January 17, 2026, from [Link]

-

Rebiosci. (n.d.). Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. Retrieved January 17, 2026, from [Link]

-

Castelletto, V., & Hamley, I. W. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. International Journal of Molecular Sciences, 24(21), 15888. Available at: [Link]

-

Aapptec Peptides. (n.d.). Fmoc-NH-PEG-Propionic Acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 3. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g [anaspec.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. peptide.com [peptide.com]

- 14. nbinno.com [nbinno.com]

- 15. chemimpex.com [chemimpex.com]

Fmoc-l-2-amino-3-(dimethylamino)-propionic acid synthesis route

An In-depth Technical Guide to the Synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

Introduction

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, also known as Fmoc-L-Dap(Me₂)-OH, is a specialized non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug development. The incorporation of this building block into peptide sequences imparts unique structural and functional properties. The N,N-dimethylated side chain can introduce conformational constraints, enhance proteolytic stability, and modulate the basicity and binding characteristics of the resulting peptide. This guide provides a detailed, field-proven synthetic route for the preparation of Fmoc-L-Dap(Me₂)-OH, designed for researchers and scientists in synthetic and medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring a reproducible and high-yielding protocol.

Retrosynthetic Analysis and Strategy

The synthesis of Fmoc-L-Dap(Me₂)-OH is most efficiently approached by starting with a commercially available precursor that already contains the desired L-stereochemistry at the α-carbon and orthogonal protecting groups on the two amino functionalities. The ideal starting material is N-α-Fmoc-N-β-Boc-L-2,3-diaminopropanoic acid (Fmoc-L-Dap(Boc)-OH).

The synthetic strategy hinges on a two-step sequence:

-

Selective Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain (β-amino) is removed, leaving the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group intact. This leverages the principle of orthogonal protection, a cornerstone of modern peptide synthesis.[1]

-

Exhaustive Reductive Amination: The newly exposed primary β-amino group is converted to a dimethylamino group via the Eschweiler-Clarke reaction. This classic transformation uses formaldehyde as the source of the methyl groups and a reducing agent to effect the methylation in a controlled manner.

This approach is advantageous as it preserves the critical α-carbon stereochemistry throughout the synthesis and utilizes reliable, high-yielding reactions.

Overall Synthetic Workflow

The diagram below illustrates the two-step conversion of the starting material to the final product.

Caption: Overall synthetic scheme for Fmoc-L-Dap(Me₂)-OH.

Part 1: Selective Deprotection of the β-Amino Group

Expertise & Rationale

The cornerstone of this initial step is the differential lability of the Boc and Fmoc protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), via a carbocationic mechanism. In contrast, the Fmoc group is stable to acid but is rapidly removed by bases like piperidine.[1][2] This orthogonal relationship allows for the precise unmasking of the β-amino group without compromising the α-amino protection essential for subsequent peptide synthesis applications. Using a scavenger like triisopropylsilane (TIS) is not strictly necessary here as the tert-butyl cation generated is volatile, but its inclusion can be good practice in more complex substrates.

Experimental Protocol: Synthesis of Fmoc-L-Dap-OH • TFA Salt

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-L-Dap(Boc)-OH (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).

-

Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v, 10 eq of TFA).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

-

Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.

-

The resulting crude product, Fmoc-L-Dap-OH as its trifluoroacetate salt, is often a viscous oil or foam and is typically of sufficient purity to be carried directly to the next step without further purification.

-

| Reagent | Molar Eq. | Purpose |

| Fmoc-L-Dap(Boc)-OH | 1.0 | Starting Material |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

| Trifluoroacetic Acid (TFA) | 10.0 | Boc Deprotection Reagent |

Part 2: Reductive N,N-Dimethylation of the β-Amino Group

Expertise & Rationale

The Eschweiler-Clarke reaction is a highly efficient method for the exhaustive methylation of primary amines. The reaction proceeds through the formation of an iminium ion intermediate upon reaction with formaldehyde, which is then reduced in situ by a hydride source. The process repeats on the resulting secondary amine to yield the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is milder and more selective than other hydrides like sodium cyanoborohydride, and the reaction can be conveniently performed in chlorinated solvents like DCM or dichloroethane (DCE) at room temperature. This method effectively prevents the formation of quaternary ammonium salts, which can be a side reaction with alkyl halides.

Reaction Mechanism: Eschweiler-Clarke Dimethylation

Caption: Mechanism of reductive N,N-dimethylation.

Experimental Protocol: Synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

-

Reaction Setup: Dissolve the crude Fmoc-L-Dap-OH • TFA salt (1.0 eq) from the previous step in a suitable solvent such as DCM or methanol.

-

Neutralization: Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 2.0-2.5 eq), to neutralize the TFA salt and free the primary amine. Stir for 10-15 minutes.

-

Methylation: Add an aqueous solution of formaldehyde (37 wt. %, 3.0-4.0 eq).

-

Reduction: In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5-3.0 eq) to the stirring solution. The reaction is mildly exothermic. Maintain the temperature at room temperature.

-

Reaction Monitoring: Stir the reaction for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the desired product (mass increase of 28 Da).

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (2x). If methanol was used, remove it under reduced pressure and then perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product as a white solid.

-

| Reagent | Molar Eq. | Purpose |

| Fmoc-L-Dap-OH • TFA Salt | 1.0 | Substrate |

| Formaldehyde (37% aq.) | 3.0 - 4.0 | Methyl source |

| Sodium Triacetoxyborohydride | 2.5 - 3.0 | Reducing Agent |

| DIPEA | 2.0 - 2.5 | Base for neutralization |

| DCM or Methanol | Solvent | Reaction Medium |

Characterization and Quality Control

The identity and purity of the final product, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, must be rigorously confirmed before its use in peptide synthesis. High purity (typically ≥98% by HPLC) is crucial to avoid deletion sequences or other side reactions during solid-phase peptide synthesis (SPPS).[3]

| Analysis Method | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the α-proton, the β-protons, and a singlet for the N,N-dimethyl group (~2.2-2.5 ppm, integrating to 6H). |

| Mass Spec (ESI) | Calculated molecular weight for C₂₀H₂₂N₂O₄ is 354.40 g/mol . Expected [M+H]⁺ ion at m/z = 355.4. |

| RP-HPLC | A single major peak with a purity of ≥98% under standard analytical conditions. |

Conclusion

This guide details a robust and efficient two-step synthesis of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid from the commercially available Fmoc-L-Dap(Boc)-OH. The strategy relies on the well-established principles of orthogonal protection and reductive amination, ensuring high yields and preservation of stereochemical integrity. The provided protocols, grounded in sound chemical principles, offer a reliable pathway for researchers to access this valuable building block for advanced peptide design and synthesis.

References

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability Profile of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

Abstract

This technical guide provides a comprehensive analysis of the stability profile of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides. The presence of a tertiary amine in the side chain introduces unique stability considerations that are distinct from standard Fmoc-protected amino acids. This document delves into the fundamental physicochemical properties, outlines the primary degradation pathways—including the standard base-catalyzed deprotection and a postulated intramolecular autocatalytic mechanism—and explores the various factors influencing its stability in both solid and solution states. Detailed, field-tested protocols for stability assessment using HPLC are provided, along with data interpretation guidelines and mitigation strategies to ensure the successful application of this reagent in peptide synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound while ensuring the integrity and reproducibility of their synthetic workflows.

Introduction

The Role of Fmoc-Protected Amino Acids in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its primary advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[2] This orthogonality allows for the sequential addition of amino acids to a growing peptide chain with high fidelity and minimal side reactions, enabling the synthesis of complex and sensitive peptides.[3][4]

Introduction to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (Fmoc-Dap(Me₂)OH)

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, hereafter referred to as Fmoc-Dap(Me₂)OH, is an unusual amino acid derivative used to introduce a dimethylated amine functionality into a peptide sequence.[5] This modification can be used to alter the charge, basicity, and conformational properties of the final peptide, potentially enhancing its therapeutic properties such as cell permeability or receptor binding affinity.

The Unique Structural Feature: The Side-Chain Tertiary Amine

The defining characteristic of Fmoc-Dap(Me₂)OH is the dimethylamino group on the β-carbon of the side chain. Unlike primary or secondary amines which are typically protected with an orthogonal protecting group (e.g., Boc, Trt), this tertiary amine is unmasked.[1] This feature presents a significant chemical challenge, as tertiary amines are known to be sufficiently basic to slowly initiate the deprotection of the Fmoc group.[6][7]

Postulated Stability Challenges

The inherent basicity of the side-chain tertiary amine raises the primary stability concern for this molecule: the potential for autocatalytic degradation. This can occur through two main pathways:

-

Intermolecular Catalysis: In solution or even in the solid state, one molecule's side chain can act as a base to deprotect a neighboring molecule.

-

Intramolecular Catalysis: The side chain of a single molecule may be able to fold back and abstract the acidic proton from its own Fmoc group, initiating a self-deprotection cascade.

This guide will explore the mechanisms of these pathways and provide actionable strategies to mitigate their impact.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Dap(Me₂)OH is presented below. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂N₂O₄ | [8] |

| Molecular Weight | 354.40 g/mol | [8] |

| Appearance | White to off-white solid | General |

| Storage Temperature | 2-8°C | |

| Primary Application | Fmoc solid-phase peptide synthesis | |

| Solubility | Soluble in DMF, DMSO, NMP | [9] (General) |

Core Stability Profile: Degradation Pathways & Mechanisms

Standard Fmoc Deprotection Pathway

The standard mechanism for Fmoc removal is a base-initiated β-elimination.[3] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free α-amino group.[6] The excess amine in the deprotection solution traps the reactive DBF to form a stable adduct.[2]

Caption: Standard base-catalyzed Fmoc deprotection mechanism.

Postulated Autocatalytic Deprotection via Intramolecular Catalysis

The core stability risk for Fmoc-Dap(Me₂)OH is the potential for the side-chain tertiary amine to function as the base in the deprotection mechanism. While tertiary amines are generally slower at promoting Fmoc removal than secondary amines like piperidine, their constant proximity in an intramolecular context can lead to significant degradation over time, especially in solution.[7] This "self-deprotection" generates the free amino acid, which itself is an impurity that can interfere with subsequent synthesis steps.

Caption: Postulated intramolecular autocatalytic deprotection of Fmoc-Dap(Me₂)OH.

Factors Influencing Stability

Solid-State Stability

-

Temperature and Humidity: As with most Fmoc-amino acids, long-term stability is best achieved by storing the solid powder at low temperatures (2-8°C) under dry conditions or an inert atmosphere. Elevated temperatures and moisture can accelerate the hydrolysis of any residual synthesis reagents (e.g., ethyl acetate) to form acids, which can compromise the integrity of the compound.[10]

-

Role of Impurities: The presence of residual free Dap(Me₂)OH from an incomplete initial synthesis reaction is particularly detrimental. This free amino acid can act as a basic impurity, promoting intermolecular autocatalytic cleavage of the Fmoc group during storage and reducing the overall purity and stability of the reagent.[10] Therefore, sourcing high-purity material (≥98%) is critical.

Solution-State Stability

The stability of Fmoc-Dap(Me₂)OH is significantly lower in solution than in the solid state due to increased molecular mobility, which facilitates the autocatalytic degradation pathways.

-

Solvent Effects: Polar aprotic solvents like DMF and NMP, which are standard in SPPS, can facilitate the deprotection reaction more readily than non-polar solvents like dichloromethane (DCM).[7]

-

Time in Solution: The duration for which the amino acid is kept in solution before use is the most critical factor. The autocatalytic process leads to a time-dependent decrease in purity.

-

Concentration: Higher concentrations may increase the rate of intermolecular degradation, while the intramolecular pathway is concentration-independent.

Experimental Protocols for Stability Assessment

To ensure the quality of peptides synthesized using Fmoc-Dap(Me₂)OH, it is essential to validate its stability under specific laboratory conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this assessment.[9]

Protocol: Real-Time Stability Study in DMF Solution

This protocol outlines a method to quantify the rate of degradation of Fmoc-Dap(Me₂)OH in the most commonly used SPPS solvent.

Objective: To determine the percentage of intact Fmoc-Dap(Me₂)OH remaining over time when dissolved in DMF at room temperature.

Methodology:

-

Stock Solution Preparation: Accurately prepare a solution of Fmoc-Dap(Me₂)OH in DMF at a concentration relevant to your SPPS protocol (e.g., 0.5 M).

-

Initial Time Point (T=0): Immediately after dissolution, withdraw an aliquot, dilute it with the HPLC mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA), and inject it into the HPLC system to establish the initial purity.

-

Incubation: Store the stock solution on the benchtop at ambient temperature (e.g., 25°C), protected from light.

-

Time-Point Sampling: Withdraw and analyze aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: For each time point, calculate the peak area of the intact Fmoc-Dap(Me₂)OH and any major degradants. Express the purity at each time point as a percentage of the total integrated peak area.

Protocol: HPLC Analysis Method

A generalized reversed-phase HPLC method for monitoring the stability is provided below. This method must be optimized and validated for the specific instrumentation and columns used.[3]

| Parameter | Condition |

| Column | C18, 3-5 µm particle size, e.g., 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient, e.g., 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 301 nm (Fmoc group absorbance maximum) and 220 nm |

| Column Temp. | 30-40 °C |

Workflow for Stability Testing

Caption: Experimental workflow for solution-state stability testing.

Data Interpretation & Mitigation Strategies

Analyzing HPLC Chromatograms

When analyzing the HPLC data from a stability study, look for two key features:

-

Decrease in the Main Peak: A reduction in the peak area of the parent Fmoc-Dap(Me₂)OH over time.

-

Increase in Degradant Peaks: The emergence and growth of new, more polar peaks. The primary expected degradation product is the free amino acid, Dap(Me₂)OH, which will have a much shorter retention time. Another potential peak could be the dibenzofulvene-adduct if a scavenger is present.

Summary of Expected Stability & Mitigation

| Condition | Expected Stability | Mitigation Strategy |

| Solid-State (Storage) | High (months to years) | Store at 2-8°C under inert gas. Purchase high-purity material (≥98%) to minimize basic impurities.[10] |

| In Solution (DMF/NMP) | Low to Moderate (hours) | Prepare solutions immediately before use. Do not store solutions for extended periods (>4-8 hours). |

| During Pre-activation | Low | Minimize pre-activation time. Add the amino acid to the coupling reagent mixture just before adding to the resin. |

| During Coupling | Moderate | Use efficient coupling reagents (e.g., HATU, HCTU) to ensure rapid reaction, minimizing exposure time.[1] |

Recommended Handling and Usage Best Practices

-

Source High-Purity Material: Begin with the highest purity Fmoc-Dap(Me₂)OH available to minimize the presence of free amine, which can act as a catalyst for degradation.[10]

-

Just-in-Time Preparation: Dissolve the amino acid in the coupling solvent immediately before it is needed for the activation and coupling step. Avoid preparing stock solutions for later use.

-

Optimize Coupling: Use a fast and efficient coupling reagent to reduce the time the amino acid spends in a basic solution (DIPEA is often used in coupling reactions).[11]

-

Perform Control Couplings: If encountering issues like low yield or truncated sequences, perform a control experiment where the stability of the Fmoc-Dap(Me₂)OH solution is confirmed by HPLC just before it is added to the resin.

Conclusion

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a valuable reagent for introducing specific functionalities into synthetic peptides. However, its unique side-chain tertiary amine presents a tangible risk of autocatalytic degradation, particularly in solution. This instability is not a barrier to its use but requires a heightened awareness and adjusted handling protocols. By sourcing high-purity material, minimizing its time in solution, and employing efficient coupling strategies, researchers can successfully incorporate this building block and mitigate the risks of compromised purity and yield. Adherence to the principles and protocols outlined in this guide will enable drug development professionals to harness the benefits of Fmoc-Dap(Me₂)OH while ensuring the scientific integrity and reproducibility of their peptide synthesis campaigns.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature. Retrieved from [Link]

-

E. M. E. van der H. T. M. van der Wal, S. (2002). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Dap(Dnp)-OH. RayBiotech. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

-

Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

-

Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Sforza, F., & Kodadek, T. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Anaspec. Retrieved from [Link]

-

Gauthier, M.-A., & Pelletier, J. N. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Retrieved from [Link]

-

Duncan, M. W., et al. (1992). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. ResearchGate. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfachemic.com [alfachemic.com]

- 5. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g [anaspec.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Modern Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly reliant on the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the myriad of modifications, N-alkylation of the peptide backbone has emerged as a powerful strategy. This guide focuses on a specific and valuable building block, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid , a derivative of L-diaminopropionic acid. Its unique structural feature, a dimethylated beta-amino group, offers a strategic tool for modulating the physicochemical and biological properties of peptides. This document will provide a comprehensive overview of its synthesis, properties, and applications in solid-phase peptide synthesis (SPPS), equipping researchers with the knowledge to effectively utilize this reagent in the design and development of next-generation peptide therapeutics.

Core Properties and Rationale for Use

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol , is a cornerstone for introducing a fixed positive charge and conformational constraints within a peptide sequence. The strategic incorporation of this building block is underpinned by several key principles:

-

Enhanced Proteolytic Resistance: The presence of the N,N-dimethyl group on the side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

-

Modulation of Physicochemical Properties: The tertiary amine in the side chain is basic and will be protonated at physiological pH, introducing a positive charge. This can influence solubility, cell permeability, and interaction with biological targets.

-

Conformational Control: N-alkylation restricts the rotational freedom of the peptide backbone, which can help to lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.

| Property | Value | Source |

| Molecular Formula | C20H22N2O4 | |

| Molecular Weight | 354.40 | |

| Appearance | White to off-white powder | [1] |

| LogP (predicted) | 2.93 | |

| Polar Surface Area (PSA) | 78.87 Ų |

Synthesis and Purification: A Representative Pathway

The synthesis can be conceptualized in three main stages:

-

Synthesis of a Suitably Protected L-2,3-diaminopropionic Acid Precursor: This often starts from a readily available chiral building block like L-serine.[2] The carboxylic acid and the alpha-amino group are protected, and the hydroxyl group is converted into a leaving group for subsequent amination.

-

Reductive N,N-dimethylation of the Side-Chain Amino Group: The free beta-amino group of the L-Dap derivative is then subjected to reductive amination using formaldehyde in the presence of a reducing agent, such as sodium borohydride or a borane complex.[5] This two-step, one-pot reaction efficiently yields the desired N,N-dimethylamino functionality.

-

Fmoc Protection of the Alpha-Amino Group: Following the deprotection of the alpha-amino group, the final Fmoc protection is carried out using a reagent like Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) under basic conditions.[6]

Illustrative Synthesis Workflow

Caption: A representative three-stage synthesis workflow for Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.

Purification of the final product is typically achieved by flash column chromatography on silica gel to yield the compound as a white to off-white powder.[1]

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[]

Experimental Protocol: Coupling

-

Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-L-2-amino-3-(dimethylamino)-propionic acid (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent, such as HCTU (2.9 equivalents) or HATU, and an organic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

SPPS Workflow Diagram

Caption: Standard cycle for the incorporation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid in SPPS.

Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.

Experimental Protocol: Cleavage

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.

The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization and Quality Control

Ensuring the purity and identity of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is critical for the successful synthesis of high-quality peptides.[8]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the chemical purity of the amino acid derivative. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% TFA, with UV detection at 265 nm. Chiral HPLC is employed to determine the enantiomeric purity.[9][10][11]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The 1H NMR spectrum would show characteristic signals for the Fmoc group, the amino acid backbone, and the two methyl groups of the dimethylamino moiety.

Expected 1H NMR Spectral Features

-

Fmoc group: Multiple signals in the aromatic region (approx. 7.2-7.8 ppm) and characteristic signals for the CH and CH2 protons of the fluorenylmethoxy group (approx. 4.2-4.5 ppm).

-

α-proton: A multiplet around 4.0-4.3 ppm.

-

β-protons: Two diastereotopic protons on the beta-carbon, likely appearing as complex multiplets.

-

N-methyl groups: A singlet integrating to six protons, characteristic of the two equivalent methyl groups.

Applications in Drug Development: Case Studies and Potential

The incorporation of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid can be particularly advantageous in the development of peptides targeting intracellular interactions or those requiring enhanced stability and cell penetration.

-

Antimicrobial Peptides (AMPs): The introduction of a fixed positive charge can enhance the interaction of AMPs with negatively charged bacterial membranes, potentially increasing their potency. The improved proteolytic stability would also be beneficial for in vivo applications.

-

Cell-Penetrating Peptides (CPPs): The cationic nature of the side chain can contribute to the overall positive charge of a CPP, which is often crucial for its ability to translocate across cell membranes.

-

Modulation of Peptide Conformation: The conformational constraints imposed by the N,N-dimethyl group can be exploited to stabilize specific secondary structures, such as beta-turns, which are often involved in receptor recognition.

While specific examples of peptides containing Fmoc-L-2-amino-3-(dimethylamino)-propionic acid are not widely reported in the literature, the principles guiding its use are well-established through studies on other N-alkylated amino acids.

Conclusion

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a valuable and versatile building block for the synthesis of advanced peptides. Its unique ability to introduce a fixed positive charge and conformational constraints makes it a powerful tool for medicinal chemists seeking to enhance the therapeutic properties of peptide-based drug candidates. By understanding its synthesis, properties, and proper incorporation into SPPS workflows, researchers can leverage this unnatural amino acid to design and create novel peptides with improved stability, bioavailability, and biological activity.

References

- Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applic

- 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

- Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. PubMed.

- Synthesis of L-2,3-Diaminopropionic Acid, a Siderophore and Antibiotic Precursor. Source not specified.

- An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.

- A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry (RSC Publishing).

- Protocol for reductive dimethylation of surface-exposed lysine residues. Source not specified.

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH.

- OH and Fmoc-Dap(Boc)

- An efficient and practical N-methylation of amino acid deriv

- Fmoc-Protected Amino Groups. Organic Chemistry Portal.

- Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. PubMed.

- An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.

- Synthetic Preparation of N-Methyl-r-amino Acids. American Chemical Society.

- Fmoc Amino Acids. BOC Sciences.

- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.

- Fmoc-L-2-Amino-3-guanidinopropionic acid | C19H20N4O4 | CID 46737312. PubChem.

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid - 1 g. Anaspec.

- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chrom

- A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem.

- The Versatile Role of Fmoc-D-Dap(Alloc)-OH in Chemical Research and Synthesis. Source not specified.

- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St

- Facile t-BOC and FMOC Amino Acid Chiral Separ

- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.

- Fmoc-OSu(82911-69-1) 1H NMR spectrum. ChemicalBook.

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. SCBT - Santa Cruz Biotechnology.

- Why Fmoc-Protected Amino Acids Domin

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.

- dl-2,3-diaminopropionic acid monohydrochloride(54897-59-5) 1 h nmr. ChemicalBook.

- Fmoc-L-2-amino-3-(dimethylamino)-propionic acid. SCBIO - Santa Cruz Biotechnology.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- Novabiochem® Enhanced specific

- Nα-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex.

- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Source not specified.

- Propanoic acid - the NIST WebBook. National Institute of Standards and Technology.

- Fmoc-L-amino acids. Aapptec Peptides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. phenomenex.com [phenomenex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Fmoc-L-2-amino-3-(dimethylamino)-propionic acid: Structure, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Non-Canonical Amino Acids in Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly leverages the incorporation of non-canonical amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Among the diverse arsenal of engineered building blocks, Fmoc-L-2-amino-3-(dimethylamino)-propionic acid, often abbreviated as Fmoc-Dap(Me2)-OH, presents a unique structural motif with significant potential to modulate the physicochemical and biological properties of peptides. This technical guide provides a comprehensive overview of the structure, synthesis, and strategic application of this intriguing amino acid derivative, offering field-proven insights for its effective utilization in peptide research and drug development.

Unveiling the Core Structure: Physicochemical Properties of Fmoc-L-2-amino-3-(dimethylamino)-propionic acid

Fmoc-L-2-amino-3-(dimethylamino)-propionic acid is a derivative of L-alanine, distinguished by the presence of a dimethylamino group at the β-position. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, rendering it compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Structural and Physicochemical Data

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-2-amino-3-(dimethylamino)-propionic acid | N/A |

| Abbreviation | Fmoc-Dap(Me2)-OH | N/A |

| CAS Number | 587880-86-2 | [1] |

| Molecular Formula | C20H22N2O4 | [2] |

| Molecular Weight | 354.40 g/mol | [2] |

| Appearance | Pale yellow, hygroscopic powder | [1] |

| Solubility | Soluble in polar organic solvents such as DMF (up to 15 mg/mL) | [1] |

Note: There is some discrepancy in the literature regarding the molecular formula and weight. The values presented here are from a commercial supplier and are consistent with the expected structure.

The Significance of the Dimethylamino Moiety

The tertiary amine of the dimethylamino group imparts a permanent basic character to the amino acid side chain. This feature can be strategically exploited to:

-

Enhance Cell Penetration: The positive charge at physiological pH can facilitate interaction with negatively charged cell membranes, potentially improving the cell-penetrating properties of peptides.[1]

-

Modulate Receptor Binding: The introduction of a localized positive charge can influence electrostatic interactions with biological targets, potentially enhancing binding affinity and specificity.

-

Influence Peptide Conformation: The steric bulk and charge of the dimethylamino group can introduce conformational constraints, leading to more defined secondary structures.

-

Improve Solubility: The polar nature of the dimethylamino group can enhance the aqueous solubility of hydrophobic peptides.

Synthesis and Characterization

Characterization Data

Definitive NMR and mass spectrometry data for Fmoc-L-2-amino-3-(dimethylamino)-propionic acid are not widely published. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Resonances corresponding to the Fmoc group protons (typically in the aromatic region, ~7.2-7.8 ppm), the α-proton, the β-methylene protons, and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Carbon signals for the Fmoc group, the carbonyl carbon, the α- and β-carbons, and the methyl carbons of the dimethylamino group.

-